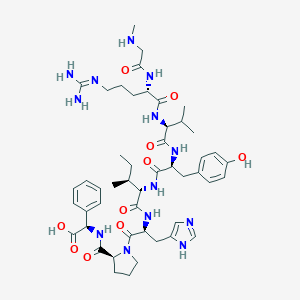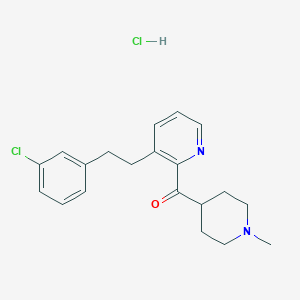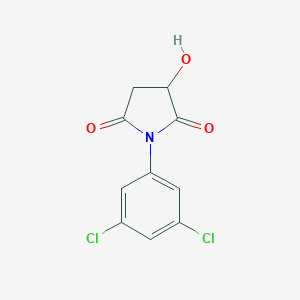
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide, commonly known as S-NHS (Succinimidyl-6-(N-3,5-dichlorophenyl)-hexanoate), is a chemical compound that is widely used in scientific research for labeling and modifying proteins and peptides. It is a water-soluble, amine-reactive compound that is commonly used as a cross-linking reagent in bioconjugation reactions.
Mécanisme D'action
S-NHS reacts with primary amines on proteins and peptides to form stable amide bonds. The reaction is highly specific and does not react with other functional groups commonly found in biological molecules. The resulting bioconjugates are stable and can be used for a variety of applications.
Effets Biochimiques Et Physiologiques
S-NHS does not have any direct biochemical or physiological effects on cells or tissues. However, the bioconjugates formed using S-NHS can have a wide range of effects depending on the specific application. For example, S-NHS can be used to label proteins for imaging studies, modify peptides for drug delivery, or cross-link proteins for structural analysis.
Avantages Et Limitations Des Expériences En Laboratoire
S-NHS has several advantages for use in laboratory experiments. It is highly specific and reacts only with primary amines, making it a valuable tool for protein labeling and modification. It is also water-soluble, making it easy to use in biological systems. However, S-NHS has some limitations, including potential toxicity and the need for careful optimization of reaction conditions to achieve optimal results.
Orientations Futures
There are several future directions for research involving S-NHS. One area of interest is the development of new bioconjugation strategies using S-NHS and other cross-linking reagents. Another area of interest is the use of S-NHS in the development of targeted therapies for cancer and other diseases. Finally, there is a need for further research into the potential toxicity of S-NHS and other cross-linking reagents, as well as the development of safer alternatives.
Méthodes De Synthèse
S-NHS can be synthesized by reacting N-hydroxysuccinimide with 3,5-dichloroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction produces a stable intermediate which can be purified and used for bioconjugation reactions.
Applications De Recherche Scientifique
S-NHS has a wide range of applications in scientific research, including protein labeling, peptide modification, and cross-linking. It is commonly used in the development of diagnostic assays, drug delivery systems, and targeted therapies. S-NHS is also used in the study of protein-protein interactions, protein folding, and protein structure.
Propriétés
Numéro CAS |
119341-82-1 |
|---|---|
Nom du produit |
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide |
Formule moléculaire |
C10H7Cl2NO3 |
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
1-(3,5-dichlorophenyl)-3-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c11-5-1-6(12)3-7(2-5)13-9(15)4-8(14)10(13)16/h1-3,8,14H,4H2 |
Clé InChI |
AAGBZCCQCVOKKA-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
Synonymes |
N-(3,5-dichlorophenyl)-2-hydroxysuccinimide NDHS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



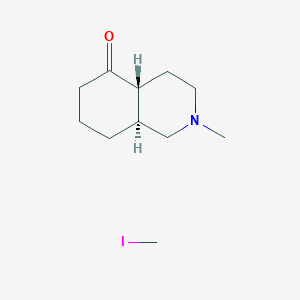
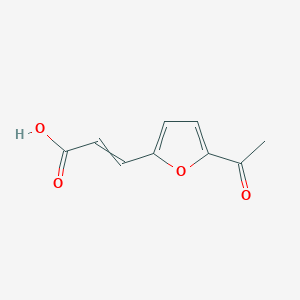
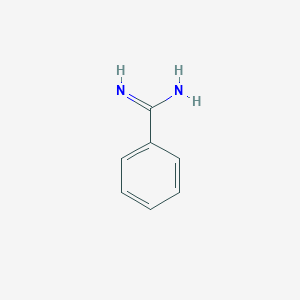

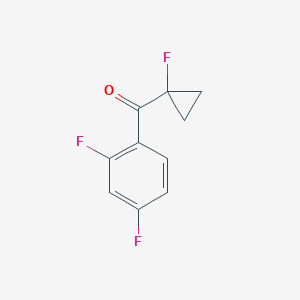
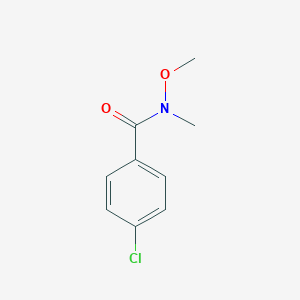
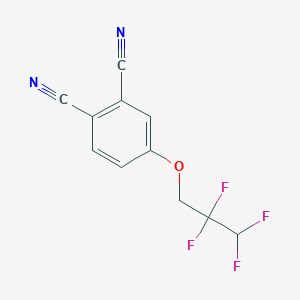
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
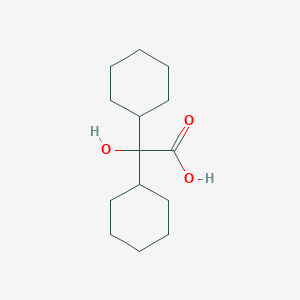
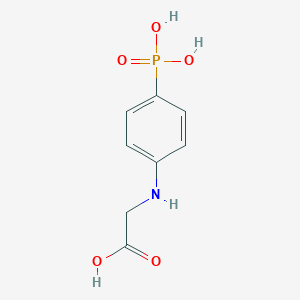
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
